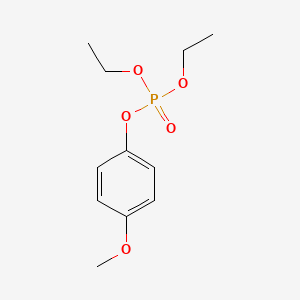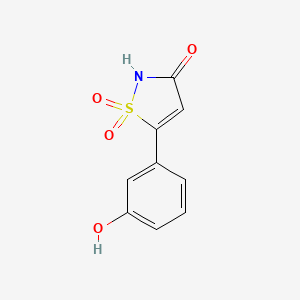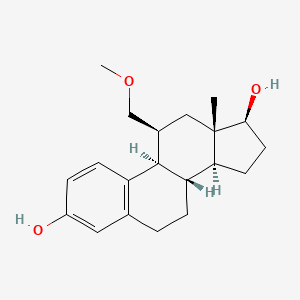
Diethyl 4-Methoxyphenyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-methoxyphenyl phosphate is an organic compound with the molecular formula C11H17O5P. This compound is also known by its IUPAC name, phosphoric acid, diethyl 4-methoxyphenyl ester .
Preparation Methods
The synthesis of diethyl 4-methoxyphenyl phosphate can be achieved through various methods. One common synthetic route involves the reaction of 4-methoxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of this compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl 4-methoxyphenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. In hydrolysis reactions, the compound can be broken down into 4-methoxyphenol and diethyl phosphate in the presence of water and an acid or base catalyst . Oxidation reactions may involve the conversion of the methoxy group to a hydroxyl group, resulting in the formation of 4-hydroxyphenyl phosphate . Substitution reactions can occur at the aromatic ring, where electrophilic substitution can introduce different functional groups . Common reagents used in these reactions include acids, bases, and oxidizing agents .
Scientific Research Applications
Diethyl 4-methoxyphenyl phosphate has various applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds . In biology, it is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism . In medicine, it is investigated for its potential therapeutic applications, including its role as an antioxidant and antimicrobial agent . In industry, it is used in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of diethyl 4-methoxyphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. One key target is phosphotriesterase, an enzyme that hydrolyzes phosphotriester compounds . This compound acts as a substrate for this enzyme, undergoing hydrolysis to produce 4-methoxyphenol and diethyl phosphate . The hydrolysis reaction is facilitated by the presence of metal ions at the enzyme’s active site, which activate a nucleophilic hydroxide ion that attacks the phosphate ester bond .
Comparison with Similar Compounds
Diethyl 4-methoxyphenyl phosphate is similar to other organophosphorus compounds, such as diethyl phenyl phosphate and diethyl 4-nitrophenyl phosphate . it is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with enzymes . The methoxy group can also affect the compound’s solubility and stability . Other similar compounds include alkyl aryl ethers and dialkyl phosphates, which share structural similarities but differ in their functional groups and chemical properties .
Properties
Molecular Formula |
C11H17O5P |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
diethyl (4-methoxyphenyl) phosphate |
InChI |
InChI=1S/C11H17O5P/c1-4-14-17(12,15-5-2)16-11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
GDWXALVJBAAUJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B10758146.png)
![4-(n-Acetylamino)-3-[n-(2-ethylbutanoylamino)]benzoic acid](/img/structure/B10758150.png)
![2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl Dihydrogen Phosphate](/img/structure/B10758156.png)
![4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine](/img/structure/B10758165.png)

![2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)



![N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide](/img/structure/B10758196.png)



